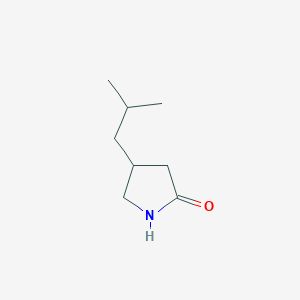

4-Isobutylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXRXLTTHFKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582855 | |

| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61312-87-6 | |

| Record name | Pregabalin lactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN LACTAM, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylpyrrolidin-2-one: Chemical Properties, Structure, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 4-Isobutylpyrrolidin-2-one. This compound, a lactam derivative, is of significant interest primarily as a key intermediate and a known impurity in the synthesis of Pregabalin (B1679071), a widely used pharmaceutical for treating epilepsy, neuropathic pain, and generalized anxiety disorder. A thorough understanding of its characteristics is crucial for quality control, process optimization, and safety assessment in drug development.

Chemical Properties and Structure

This compound, also known as Pregabalin lactam, is a heterocyclic organic compound. Its core structure consists of a five-membered pyrrolidin-2-one ring substituted with an isobutyl group at the 4-position. The presence of a chiral center at the C4 position gives rise to two enantiomers: (S)-4-isobutylpyrrolidin-2-one and (R)-4-isobutylpyrrolidin-2-one.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| IUPAC Name | 4-(2-methylpropyl)pyrrolidin-2-one | [1] |

| CAS Number | 61312-87-6 (racemate) | [1] |

| 181289-23-6 ((S)-enantiomer) | [1] | |

| 181289-22-5 ((R)-enantiomer) | ||

| Appearance | Colorless to Light Yellow Oil or Solid | |

| Boiling Point | 269.1 ± 9.0 °C (Predicted) | |

| Density | 0.927 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) | |

| SMILES | CC(C)CC1CC(=O)NC1 | [1] |

| InChI | InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | [1] |

Structural Representation

The chemical structure of this compound is depicted below.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis Protocol

The following protocol is a representative method for the synthesis of (4S)-4-isobutylpyrrolidin-2-one via hydrogenation, adapted from patent literature. This method is often used in the context of preparing standards for impurity analysis in Pregabalin production.[3]

Synthesis of (4S)-4-isobutylpyrrolidin-2-one (V) from a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb)

-

Materials and Equipment:

-

Mixture of compounds IVa and IVb (5 g, 0.0352 mol)

-

Methanol (100 mL)

-

10% Palladium on carbon (0.5 g)

-

Hydrogenation unit

-

Filtration apparatus with Celite

-

Rotary evaporator

-

-

Procedure:

-

To a solution of the mixture of compounds IVa and IVb (5 g) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).

-

Stir the mixture in a hydrogenation unit under a hydrogen atmosphere for approximately 12 hours.

-

Monitor the reaction completion using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, remove the Palladium on carbon by filtering the reaction mixture through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product, compound V ((4S)-4-isobutylpyrrolidin-2-one), is obtained as a low melting solid. The reported yield for this reaction is 99%.[3]

-

Analytical Protocols

Accurate and precise analytical methods are critical for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column, such as a C18 or C8.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a low wavelength, such as 210 nm, is often employed for compounds with limited chromophores.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a final concentration within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to obtain singlets for each unique carbon atom. The chemical shifts will indicate the electronic environment of each carbon.

-

Biological Activity and Signaling Pathways

While this compound is primarily known as a chemical intermediate, recent studies have begun to explore its potential biological activities, particularly its (S)-enantiomer.

Anticonvulsant Properties

A study has demonstrated that (S)-4-Isobutylpyrrolidin-2-one possesses anticonvulsant properties in animal models of epilepsy. The study suggests that its mechanism of action may involve the modulation of neurotransmitter levels in the brain. Specifically, the compound was found to significantly boost the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), as well as the monoamine neurotransmitters dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT).

The experimental workflow for evaluating the anticonvulsant activity is outlined in the diagram below.

The observed increase in GABA levels suggests a potential mechanism of action related to the enhancement of inhibitory neurotransmission in the central nervous system. This is a common mechanism for many anticonvulsant drugs. The modulation of monoamine neurotransmitters further indicates a broader impact on neurochemical balance, which could contribute to its observed effects. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry, primarily due to its role as a precursor and impurity in the synthesis of Pregabalin. A comprehensive understanding of its chemical properties, structure, and analytical methods is paramount for ensuring the quality and safety of this important therapeutic agent. Furthermore, emerging research into its own potential biological activities, particularly the anticonvulsant effects of its (S)-enantiomer, opens up new avenues for investigation and potential therapeutic applications. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) [lgcstandards.com]

- 2. 4-ISOBUTYL-2-PYRROLIDINONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. EP2418194A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Isobutylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Isobutylpyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anticonvulsant drug Pregabalin. This document details established synthetic methodologies, experimental protocols, and thorough characterization data.

Synthesis of (S)-4-Isobutylpyrrolidin-2-one

The enantioselective synthesis of (S)-4-Isobutylpyrrolidin-2-one is crucial for the preparation of stereochemically pure active pharmaceutical ingredients. A common and effective strategy involves the asymmetric hydrogenation of a prochiral precursor, 4-isobutylidene-pyrrolidin-2-one. An alternative, and often more direct, enantioselective route begins with a chiral starting material. A well-documented method utilizes the hydrogenation of a mixture of diastereomeric unsaturated lactams.

A key synthetic approach involves a two-step process commencing with a Wittig reaction to construct the carbon-carbon double bond, followed by a reduction to yield the desired saturated lactam.

Synthetic Pathway:

Caption: Synthetic pathway for (S)-4-Isobutylpyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 4-Isobutylidene-pyrrolidin-2-one (Wittig Reaction)

This procedure outlines the synthesis of the unsaturated precursor to (S)-4-Isobutylpyrrolidin-2-one via a Wittig reaction.

-

Materials:

-

Pyrrolidine-2,4-dione

-

Isobutyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of pyrrolidine-2,4-dione (15 g) and isobutyltriphenylphosphonium bromide (26 g) in N,N-dimethylformamide (200 ml), potassium tert-butoxide (17 g) is added in portions at 0°C.

-

The reaction mixture is then warmed to room temperature and stirred for 5 hours.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water (800 ml) and extracted with ethyl acetate (3 x 200 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-isobutylidene-pyrrolidin-2-one, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-4-Isobutylpyrrolidin-2-one (Asymmetric Hydrogenation)

This protocol details the asymmetric hydrogenation of the mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one to yield the target compound.[1]

-

Materials:

-

Mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one

-

10% Palladium on carbon (Pd/C)

-

Celite

-

-

Procedure:

-

A mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (5 g, 0.0352 mol) is dissolved in methanol (100 mL).[1]

-

To this solution, 10% Palladium on carbon (0.5 g) is added.[1]

-

The mixture is stirred in a hydrogenation unit for approximately 12 hours.[1]

-

After the reaction is complete, the palladium on carbon is removed by filtering through a pad of Celite.[1]

-

The solvent is then evaporated under reduced pressure to obtain (S)-4-isobutylpyrrolidin-2-one as a low melting solid.[1]

-

Yield Data:

| Step | Product | Yield |

| Asymmetric Hydrogenation | (S)-4-Isobutylpyrrolidin-2-one | 99%[1] |

Characterization of (S)-4-Isobutylpyrrolidin-2-one

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-4-Isobutylpyrrolidin-2-one. The following are typical analytical data for this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Appearance | Pale Yellow Oil or Low Melting Solid |

| CAS Number | 181289-23-6 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutyl group and the pyrrolidinone ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Doublet | 6H | (CH₃)₂CH- |

| ~ 1.2 - 1.4 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~ 1.7 | Multiplet | 1H | -CH(CH₃)₂ |

| ~ 2.1 - 2.5 | Multiplet | 3H | -CH₂-CO- & -CH-CH₂- |

| ~ 3.0 & ~ 3.5 | Multiplet | 2H | -NH-CH₂- |

| ~ 6.0 - 7.5 | Broad Singlet | 1H | -NH- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 22 | (CH₃)₂CH- |

| ~ 25 | -CH(CH₃)₂ |

| ~ 38 | -CH-CH₂-CO- |

| ~ 42 | -CH₂-CH(CH₃)₂ |

| ~ 49 | -NH-CH₂- |

| ~ 178 | -C=O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 142 | [M+H]⁺ (Protonated molecule) |

| 141 | [M]⁺ (Molecular ion) |

| 98 | Loss of isobutyl group (-C₄H₉) |

| 84 | Further fragmentation of the pyrrolidinone ring |

| 57 | Isobutyl cation [C₄H₉]⁺ |

Optical Rotation

The specific rotation is a critical parameter for confirming the enantiomeric purity of (S)-4-Isobutylpyrrolidin-2-one. The measurement is typically performed using a polarimeter at the sodium D-line (589 nm).

Measurement Protocol:

-

Prepare a solution of (S)-4-Isobutylpyrrolidin-2-one of a known concentration in a suitable solvent (e.g., methanol or chloroform).

-

Calibrate the polarimeter with the pure solvent.

-

Measure the observed rotation of the sample solution in a cell of a known path length.

-

Calculate the specific rotation using the formula: [α] = α / (c * l) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

c is the concentration in g/mL

-

l is the path length in decimeters

-

The expected sign of rotation for the (S)-enantiomer should be consistently determined and reported with the solvent and concentration used.

Experimental Workflow:

Caption: Characterization workflow for (S)-4-Isobutylpyrrolidin-2-one.

Conclusion

This technical guide has detailed the synthesis and characterization of (S)-4-Isobutylpyrrolidin-2-one. The provided experimental protocols for the Wittig reaction and subsequent asymmetric hydrogenation offer a reliable pathway to this valuable chiral intermediate. The characterization data, including expected NMR and mass spectrometry results, along with the protocol for determining optical rotation, are essential for researchers and professionals in drug development to ensure the quality and stereochemical integrity of their synthesized material.

References

An In-depth Technical Guide to 4-Isobutylpyrrolidin-2-one (CAS: 61312-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutylpyrrolidin-2-one, a key chemical intermediate in the synthesis of Pregabalin. The document details its chemical and physical properties, provides established synthesis protocols, and summarizes its known spectroscopic and biological data. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as Pregabalin Lactam and (RS)-Pregabalin Lactam, is a heterocyclic compound with the molecular formula C₈H₁₅NO.[1][2] It serves as a crucial precursor in the industrial synthesis of Pregabalin, a widely used anticonvulsant and anxiolytic drug.[3][4] The compound exists as a pale yellow oil or a solid at room temperature.[2][4]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 61312-87-6 | [1] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Appearance | Pale Yellow Oil or Solid | [2][4] |

| Boiling Point | 269.1 ± 9.0 °C (Predicted) | [2] |

| Density | 0.927 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |

| Storage | Sealed in dry conditions at 2-8°C | [2] |

| pKa | 16.66 ± 0.40 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the eight carbon atoms in the molecule. The predicted chemical shifts are as follows: a carbonyl carbon (~179.0 ppm), carbons of the isobutyl group (~43.9, 26.1, and 22.5 ppm), and carbons of the pyrrolidinone ring (~48.4, 37.5, and 32.9 ppm).[5]

Mass Spectrometry (MS)

Mass spectrometry data is available, with a molecular ion peak [M+H]⁺ expected at m/z 142.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond (around 3200-3500 cm⁻¹), C-H bonds of the alkyl groups (around 2850-2960 cm⁻¹), and a strong absorption for the C=O (amide) bond (around 1670-1700 cm⁻¹).

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are detailed below.

Synthesis from Pyrrolidine-2,4-dione (B1332186)

This method involves a Wittig reaction followed by hydrogenation.

Experimental Workflow:

Step 1: Wittig Reaction to form Compound 3 [1]

-

Add 15 g of pyrrolidine-2,4-dione and 26 g of isobutyltriphenylphosphonium bromide to 200 ml of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C.

-

Add 17 g of potassium tert-butoxide in batches.

-

Allow the reaction to warm to room temperature and continue stirring for 5 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Pour the reaction solution into 800 ml of water and extract three times with ethyl acetate.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Compound 3.

Step 2: Hydrogenation to this compound [6]

-

Add 16.8 g of the crude Compound 3 to 150 ml of tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C.

-

Slowly add 15.2 g of sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction completion by TLC.

-

Quench the reaction by adding saturated ammonium (B1175870) chloride solution, followed by water.

-

Extract with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Synthesis from (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one

This method involves the hydrogenation of a mixture of isomeric precursors.

Experimental Workflow:

Experimental Protocol: [5]

-

To a mixture of (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (IVa) and (4R)-4-(2-methylprop-2-enyl)pyrrolidin-2-one (IVb) (5 g, 0.0352 mol) in 100 mL of methanol, add 0.5 g of 10% Palladium on carbon.

-

Stir the mixture in a hydrogenation unit for approximately 12 hours.

-

Remove the Palladium on carbon by filtering through Celite.

-

Evaporate the solvent under reduced pressure to obtain this compound as a low melting solid.

Biological Activity

The biological activity of this compound, particularly its (S)-enantiomer, has been investigated, revealing potential anticonvulsant and antioxidant properties.

In-Vivo Anticonvulsant and Antioxidant Activity

A study on (S)-4-Isobutylpyrrolidin-2-one demonstrated its efficacy in animal models of epilepsy.[7]

Experimental Design:

Methodology: [7]

-

Animals: 24 rats were divided into four groups of six.

-

Treatment:

-

Group 1 (Normal): Received normal saline for seven days.

-

Group 2 (MES): Received distilled water orally for seven days, with Maximal Electroshock (MES) induced on the fifth day.

-

Group 3 (MES + Sodium Valproate): Received Sodium Valproate (100mg/kg) orally for seven days, with MES on the fifth day.

-

Group 4 (MES + Compound): Received the test compound orally for seven days, with MES on the fifth day.

-

-

Assessments:

-

The duration of seizures was recorded.

-

Levels of lipid peroxidation (LPO) and reduced glutathione (GSH) were measured to assess antioxidant activity.

-

Levels of neurotransmitters including GABA, dopamine (B1211576) (DA), noradrenaline (NA), and serotonin (B10506) (5-HT) were determined.

-

Results: [7]

-

The compound significantly reduced the duration of seizures in the MES model.

-

It demonstrated strong antioxidant properties by decreasing lipid peroxidation and increasing glutathione levels.

-

The compound also led to a significant increase in the levels of GABA, DA, NA, and 5-HT.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other pyrrolidinone derivatives and its observed effects on neurotransmitter levels suggest potential interactions with GABAergic pathways. Pyrrolidinone-based compounds are known to modulate GABA receptors, which are key in regulating neuronal excitability. The observed increase in GABA levels suggests a possible mechanism of action involving either the synthesis, release, or inhibition of GABA reuptake. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound (CAS 61312-87-6) is a well-characterized chemical intermediate with established synthetic routes. Its primary significance lies in its role as a precursor to Pregabalin. Emerging research on its (S)-enantiomer suggests intrinsic biological activity, including anticonvulsant and antioxidant effects, potentially mediated through the modulation of GABAergic and other neurotransmitter systems. This technical guide provides a foundational understanding of this compound for professionals in drug discovery and development, highlighting the need for further investigation into its pharmacological profile and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 3. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Isobutylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isobutylpyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While detailed experimental spectra are available from various sources, this guide summarizes the key quantitative data.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1][2][3][4] |

| Molecular Weight | 141.21 g/mol | [1][2][3][4] |

| CAS Number | 61312-87-6 | [3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound. While publicly accessible, detailed peak lists with chemical shifts (δ), multiplicities, and coupling constants (J) are limited, commercial suppliers such as BLD Pharm offer comprehensive NMR data for this compound.[6]

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (NH) | 7.5 - 8.5 | br s | 1H |

| H-3 | 2.0 - 2.2 | m | 2H |

| H-4 | 2.3 - 2.5 | m | 1H |

| H-5 | 3.0 - 3.2 | m | 2H |

| H-1' | 1.2 - 1.4 | m | 2H |

| H-2' | 1.6 - 1.8 | m | 1H |

| H-3' (CH₃) | 0.8 - 1.0 | d | 6H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 175 - 178 |

| C-5 | 45 - 50 |

| C-4 | 38 - 42 |

| C-3 | 30 - 35 |

| C-1' | 42 - 46 |

| C-2' | 24 - 28 |

| C-3' (CH₃) | 21 - 24 |

Note: The data in Tables 2 and 3 are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A vapor phase IR spectrum is available through SpectraBase.[1]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~2950 | Strong | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1470 | Medium | C-H Bend (CH₂) |

| ~1370 | Medium | C-H Bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. GC-MS data for this compound is available on SpectraBase.[1]

Table 5: Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 98 | ~80 | [M - C₃H₇]⁺ |

| 84 | ~60 | [M - C₄H₉]⁺ |

| 56 | ~40 | [C₄H₈]⁺ |

| 41 | ~50 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 15432496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) [lgcstandards.com]

- 3. (4RS)-4-(2-Methylpropyl)pyrrolidin-2-one (this compound; (RS)-Pregabalin Lactam) [lgcstandards.com]

- 4. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]

- 6. 61312-87-6|this compound|BLD Pharm [bldpharm.com]

The Diverse Biological Landscape of Pyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolidin-2-one scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and ability to serve as a versatile pharmacophore have led to the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities of pyrrolidin-2-one derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrolidin-2-one derivatives against various cancer cell lines, with data presented as IC50 or EC50 values.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | IGR39 (Melanoma) | EC50: 2.50 ± 0.46 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | PPC-1 (Prostate) | EC50: 3.63 ± 0.45 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | MDA-MB-231 (Breast) | EC50: 5.10 ± 0.80 | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | Panc-1 (Pancreatic) | EC50: 5.77 ± 0.80 | [1] |

| Indole derivative of diphenylamine-pyrrolidin-2-one | IGR39 (Melanoma) | EC50: 10.40 ± 1.35 | [1] |

| Indole derivative of diphenylamine-pyrrolidin-2-one | MDA-MB-231 (Breast) | EC50: 19.77 ± 1.86 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., IGR39, PPC-1, MDA-MB-231, Panc-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidin-2-one test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidin-2-one derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/EC50 values.[2][3][4]

MTT Assay Workflow

Antimicrobial Activity

Certain pyrrolidin-2-one derivatives have demonstrated notable activity against various bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolidin-2-one derivatives against different microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | 32-128 | [5] |

| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16-64 | [5] |

| Pyrrolidine-2,5-dione derivative 3 | Candida albicans | 128 | [5] |

| Pyrrolidine-2,5-dione derivative 5 | Candida albicans | 64-128 | [5] |

| Pyrrolidine-2,5-dione derivative 8 | Candida albicans | 64-256 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrrolidin-2-one test compounds

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC Determination Workflow

Anticonvulsant Activity

The pyrrolidin-2-one ring is a core component of several established antiepileptic drugs. Many derivatives are designed as GABA (gamma-aminobutyric acid) prodrugs or modulators of ion channels.[8]

Quantitative Anticonvulsant Activity Data

The following table shows the median effective dose (ED50) of various pyrrolidin-2-one derivatives in the Maximal Electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| 3-methylpyrrolidine-2,5-dione (B1595552) derivative 12 | Mouse | 16.13 - 46.07 | [9] |

| 3-methylpyrrolidine-2,5-dione derivative 23 | Mouse | 16.13 - 46.07 | [9] |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative 30 | Mouse | 45.6 | [10] |

| 3-Aminopyrrolidine-2,5-dione derivative | Mouse | - | [5] |

| 1-(o-Chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Rat/Mouse | - | [11] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is used to evaluate the ability of a compound to prevent seizure spread.[12][13]

Materials:

-

Male albino mice (20-25 g) or Wistar rats (100-150 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution

-

Pyrrolidin-2-one test compounds

Procedure:

-

Animal Preparation: Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally).

-

Electrode Application: At the time of peak drug effect, apply corneal electrodes moistened with saline to the animal's eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50 value.

MES Test Workflow

Signaling Pathway: GABAergic Neurotransmission

Many anticonvulsant pyrrolidin-2-one derivatives are thought to act as prodrugs of GABA, the primary inhibitory neurotransmitter in the central nervous system. Upon hydrolysis, these derivatives release GABA, which then activates GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[8]

GABAergic Pathway

Anti-inflammatory Activity

Pyrrolidin-2-one derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Quantitative Anti-inflammatory Activity Data

The following table provides the IC50 values for the inhibition of COX-2 by selected pyrrolidin-2-one derivatives.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 2-Pyrrolidinone derivative 14d | LOX | 80 ± 5 | [14] |

| 2-Pyrrolidinone derivative 14e | LOX | 70.5 ± 3 | [14] |

| Pyrrolidine-2,5-dione with ketoester moiety | COX-2 | - (78.08% inhibition at 1000 µg/mL) | [15] |

| Pyrrolidine-2,5-dione with ketoester moiety | 5-LOX | - (71.66% inhibition at 1000 µg/mL) | [15] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16][17][18][19]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Heme

-

Pyrrolidin-2-one test compounds

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add COX Assay Buffer, Heme, COX-2 enzyme, and the test compound or control. Incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the COX probe.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

COX-2 Inhibition Assay Workflow

Signaling Pathway: NF-κB Inhibition

A key mechanism of anti-inflammatory action for some pyrrolidin-2-one derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[20][21]

NF-κB Signaling Pathway Inhibition

Neuroprotective Activity

Pyrrolidin-2-one derivatives have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

The following table illustrates the neuroprotective effects of a pyrrolidin-2-one derivative in an in vitro model of neurotoxicity.

| Compound/Derivative | Neurotoxin | Cell Line | Endpoint | Result | Reference |

| Qianhucoumarin C (illustrative) | H₂O₂ | SH-SY5Y | Cell Viability | Increased to 75 ± 6.1% at 10 µM | [22] |

Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects against oxidative stress.[22][23][24][25]

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Neurotoxin (e.g., H₂O₂ or MPP+)

-

Pyrrolidin-2-one test compounds

-

MTT solution

-

Solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidin-2-one derivatives for 2-24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 100 µM H₂O₂) for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described previously to assess cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to cells treated with the neurotoxin alone.

In Vitro Neuroprotection Assay Workflow

Signaling Pathway: Modulation of Oxidative Stress

Neuroprotective pyrrolidin-2-one derivatives can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways involved in the cellular antioxidant response.

Modulation of Oxidative Stress Pathway

References

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 14. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 25. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-Isobutylpyrrolidin-2-one in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Isobutylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate and a known impurity in the synthesis of Pregabalin, requires thorough physicochemical characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this guide presents illustrative data based on the general properties of similar lactam compounds, alongside detailed, standard experimental protocols for determining these crucial parameters. This document is intended to serve as a practical resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals.

Introduction

This compound, also known as Pregabalin lactam impurity, is a cyclic amide whose presence and concentration must be carefully controlled in drug formulations.[1] Understanding its solubility in various solvents is critical for developing effective purification methods, designing appropriate formulations, and ensuring bioavailability. Similarly, its stability under different environmental conditions, such as temperature, humidity, and light, dictates storage requirements and shelf-life. This guide outlines the methodologies to systematically evaluate these properties.

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior throughout the drug development process. While specific experimental data for this compound is not extensively published, a qualitative understanding suggests it is a solid or pale yellow oil with slight solubility in certain organic solvents.[3][4] The following table provides an illustrative summary of expected solubility in a range of common pharmaceutical solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Expected Solubility (mg/mL) | Classification |

| Water | 80.1 | < 1 | Very Slightly Soluble |

| Methanol | 32.7 | 10 - 30 | Soluble |

| Ethanol | 24.6 | 10 - 30 | Soluble |

| Isopropyl Alcohol | 19.9 | 1 - 10 | Sparingly Soluble |

| Acetonitrile | 37.5 | > 100 | Freely Soluble |

| Dichloromethane | 9.1 | > 100 | Freely Soluble |

| Ethyl Acetate | 6.0 | 30 - 100 | Soluble |

| Toluene | 2.4 | < 1 | Practically Insoluble |

| Heptane | 1.9 | < 0.1 | Insoluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Freely Soluble |

| Phosphate Buffered Saline (pH 7.4) | ~80 | < 1 | Very Slightly Soluble |

Disclaimer: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of other impurities, potentially impacting the safety and efficacy of the drug product. One known degradation pathway involves its formation from Pregabalin, particularly in the presence of certain excipients like colloidal silicon dioxide under accelerated conditions (40°C / 75% RH).[1] A comprehensive stability study would evaluate the impact of temperature, humidity, light, and pH.

Table 2: Illustrative Stability Data for this compound under ICH Conditions

| Condition | Duration | Parameter | Specification | Illustrative Result |

| 25°C / 60% RH | 12 Months | Assay (%) | 98.0 - 102.0 | 99.5 |

| Total Impurities (%) | NMT 1.0 | 0.45 | ||

| 30°C / 65% RH | 12 Months | Assay (%) | 98.0 - 102.0 | 99.2 |

| Total Impurities (%) | NMT 1.0 | 0.68 | ||

| 40°C / 75% RH | 6 Months | Assay (%) | 98.0 - 102.0 | 98.1 |

| Total Impurities (%) | NMT 1.0 | 0.95 | ||

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | Assay (%) | 98.0 - 102.0 | No significant change |

| Total Impurities (%) | NMT 1.0 | No significant change |

Disclaimer: The data in this table is illustrative. A full stability study according to ICH guidelines is required to establish a re-test period or shelf life.

Experimental Protocols

Accurate determination of solubility and stability requires robust and well-defined experimental protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvent of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the active compound from its potential degradation products.[9]

Objective: To develop and validate an HPLC method to assess the stability of this compound.

Materials:

-

This compound reference standard

-

Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column

Method Development (Illustrative Parameters):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 210 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 1N HCl). Heat as necessary. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound and add a strong base (e.g., 1N NaOH). Heat as necessary. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Analysis:

-

Analyze the stressed samples using the developed HPLC method.

-

The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Logical Flow for Stability Assessment

Caption: Process for evaluating chemical stability.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides a framework for its determination. The illustrative data tables offer a baseline for expected behavior, and the detailed experimental protocols for the shake-flask solubility method and the development of a stability-indicating HPLC assay provide researchers with the necessary tools to generate reliable data. A thorough understanding of these properties is indispensable for the control of this impurity and for the development of safe and effective pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. (4RS)-4-(2-Methylpropyl)pyrrolidin-2-one (this compound; (RS)-Pregabalin Lactam) [lgcstandards.com]

- 3. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]

- 4. 4-Isobutyl-2-pyrrolidinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its remarkable versatility stems from its three-dimensional structure, which allows for extensive exploration of chemical space and the introduction of multiple stereogenic centers, profoundly influencing biological activity.[1][4][5] This guide provides a comprehensive technical overview of the pyrrolidine scaffold in drug discovery, focusing on its diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications and Quantitative Data

Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of potent agents for various diseases.[2][3] The strategic functionalization of the pyrrolidine ring is key to achieving high potency and selectivity for specific biological targets.[6]

Anticancer Activity

The pyrrolidine scaffold is a prominent feature in the design of novel anticancer agents.[7] These compounds often target specific receptors and signaling pathways involved in cancer progression and metastasis. One such target is the CXCR4 receptor, which plays a crucial role in tumor cell migration and invasion.[5][8]

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| (S)-Pyrrolidines | CXCR4 | HPB-ALL (binding affinity) | 79 nM | [6] |

| Pyrrolidine-based antagonists | CXCR4 | (calcium flux) | 0.25 nM | [6] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | Not Specified | HeLa | 0.32 µM | [9] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | Not Specified | HCT-116 | 1.80 µM | [9] |

| Pyrrolizine derivatives | Not Specified | MCF7 | 0.02 µM | [10] |

| Pyrrolizine derivatives | Not Specified | HT29 | 0.02 µM | [10] |

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the development of anticonvulsant drugs.[3] These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound Class | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 12) | MES | 16.13 | >31 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 12) | scPTZ | 134.0 | - | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 23) | MES | 46.07 | >13 | [11] |

| Pyrrolidine-2,5-dione derivative (Compound 23) | scPTZ | 128.8 | - | [11] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide (Compound 6) | MES | 68.30 | - | [12] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide (Compound 6) | 6 Hz | 28.20 | - | [12] |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | MES | 49.6 | - | [13] |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | scPTZ | 67.4 | - | [13] |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | 6 Hz (32 mA) | 31.3 | - | [13] |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | 6 Hz (44 mA) | 63.2 | - | [13] |

α-Glucosidase Inhibition for Diabetes

Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia in type 2 diabetes.[1][3]

Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class | IC50 | Reference |

| N-Boc proline amide (Compound 3g) | 18.04 µg/mL | [4] |

| N-Boc proline amide (Compound 3f) | 27.51 µg/mL | [4] |

| N-acetylpyrrolidine derivative (Compound 4a) | 0.52 mM | [14] |

| N-acetylpyrrolidine derivative (Compound 4b) | 1.64 mM | [14] |

| Dihydroxy pyrrolidine derivatives | More potent than Acarbose | [15] |

Key Signaling Pathways

Understanding the molecular mechanisms by which pyrrolidine derivatives exert their effects is crucial for rational drug design.

CXCR4 Signaling in Cancer Metastasis

The CXCL12-CXCR4 signaling axis is a key pathway in cancer metastasis.[5][8] CXCR4, a G-protein coupled receptor, is often overexpressed in cancer cells.[16] Its ligand, CXCL12, is secreted in organs that are common sites of metastasis.[5][16] The binding of CXCL12 to CXCR4 triggers downstream signaling cascades that promote cell migration, invasion, and survival.[8][16]

CXCR4 Signaling Pathway in Cancer Metastasis.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase inhibitors act in the small intestine to delay the digestion of carbohydrates.[1][17] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] Pyrrolidine-based inhibitors competitively block the active site of α-glucosidase, preventing the breakdown of dietary carbohydrates and thus reducing the post-meal spike in blood glucose.[1]

Mechanism of α-Glucosidase Inhibition.

Experimental Protocols and Workflows

The discovery and development of novel pyrrolidine-based drugs rely on robust experimental methodologies for their synthesis and biological evaluation.

General Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with 1,3-dipolar cycloaddition being a prominent method.[1]

Protocol: 1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidines

-

Preparation of Azomethine Ylide: An equimolar mixture of isatin (B1672199) and an amino acid (e.g., sarcosine (B1681465) or L-proline) is heated in a suitable solvent (e.g., methanol) to generate the azomethine ylide in situ via decarboxylation.[18]

-

Cycloaddition Reaction: The dipolarophile (an alkene derivative) is added to the reaction mixture containing the generated azomethine ylide. The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).[18]

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole pyrrolidine derivative.[18]

General Workflow for Pyrrolidine Synthesis.

Preclinical Screening for Anticonvulsant Activity

The identification of potential anticonvulsant agents involves a standardized screening workflow.

Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Adult male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.[19]

-

Stimulus Application: At the predetermined time of peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered via corneal electrodes.[19]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the complete abolition of this phase.[19]

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.[19]

Workflow for Anticonvulsant Screening (MES Test).

Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound at various concentrations, α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[4][14]

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.[4]

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][14]

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).[4][14]

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na2CO3).[4][14]

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader. The inhibitory activity is calculated, and the IC50 value is determined.[14]

References

- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]

- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors / Muhamad Zulfaqar Bacho - UiTM Institutional Repository [ir.uitm.edu.my]

- 8. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to 4-Isobutylpyrrolidin-2-one: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylpyrrolidin-2-one is a heterocyclic organic compound that holds significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate and a potential impurity in the synthesis of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. A thorough understanding of the physicochemical, spectroscopic, and theoretical properties of this compound is crucial for optimizing the synthesis of Pregabalin, controlling its purity, and identifying potential biological activities of this lactam derivative. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, presenting data in a structured format to aid researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and analysis.

| Property | Value |

| IUPAC Name | 4-(2-methylpropyl)pyrrolidin-2-one |

| Synonyms | Pregabalin Lactam, 4-Isobutyl-2-pyrrolidinone |

| CAS Number | 61312-87-6[1][2][3] |

| Molecular Formula | C₈H₁₅NO[1] |

| Molecular Weight | 141.21 g/mol [1] |

| Appearance | Pale Yellow Oil or Solid[1] |

| Boiling Point | 269.1 ± 9.0 °C (Predicted)[1] |

| Density | 0.927 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 16.66 ± 0.40 (Predicted)[1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[1] |

Theoretical and Computational Studies

Molecular Structure

The molecular structure of this compound consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with an isobutyl group at the fourth position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-4-isobutylpyrrolidin-2-one.

Spectroscopic Analysis (Theoretical)

The expected characteristic infrared absorption frequencies for this compound are detailed below. These are based on the typical vibrational modes of amides and alkyl groups.[4][5][6][7][8]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3400 | N-H | Stretching |

| 2850-3000 | C-H (sp³) | Stretching |

| 1670-1700 | C=O (Amide) | Stretching |

| 1450-1470 | C-H (CH₂) | Bending (Scissoring) |

| 1370-1380 | C-H (CH₃) | Bending (Rocking) |

| 1250-1350 | C-N | Stretching |

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are presented below. These estimations are based on the analysis of similar chemical environments in related structures.[9][10][11][12][13]

¹H NMR (Predicted Chemical Shifts)

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | 7.0 - 8.0 | br s |

| CH (isobutyl) | 1.8 - 2.0 | m |

| CH₂ (ring, adjacent to C=O) | 2.2 - 2.4 | t |

| CH (ring, at C4) | 2.0 - 2.2 | m |

| CH₂ (ring, at C3) | 1.9 - 2.1 | m |

| CH₂ (isobutyl) | 1.1 - 1.3 | d |

| CH₃ (isobutyl) | 0.8 - 1.0 | d |

¹³C NMR (Predicted Chemical Shifts)

| Carbon | Chemical Shift (ppm) |

| C=O | 175 - 180 |

| CH (ring, at C4) | 40 - 45 |

| CH₂ (ring, adjacent to N) | 45 - 50 |

| CH₂ (ring, at C3) | 30 - 35 |

| CH₂ (isobutyl) | 40 - 45 |

| CH (isobutyl) | 25 - 30 |

| CH₃ (isobutyl) | 20 - 25 |

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[14][15][16][17][18] Based on studies of similar pyrrolidinone derivatives, a B3LYP/6-31G* level of theory would be appropriate for such calculations.

The following tables present predicted bond lengths and bond angles for key atoms in the this compound molecule, derived from computational models of related structures.

Predicted Bond Lengths

| Bond | Bond Length (Å) |

| C=O | ~1.23 |

| C-N (amide) | ~1.35 |

| N-C (ring) | ~1.46 |

| C-C (ring) | ~1.53 |

| C-C (isobutyl) | ~1.54 |

Predicted Bond Angles

| Angle | Bond Angle (°) |

| O-C-N | ~125 |

| C-N-C | ~110 |

| C-C-C (ring) | ~105 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom and the π-system of the carbonyl group, making it susceptible to electrophilic attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, indicating its potential to act as an electrophile. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Synthesis and Experimental Protocols

This compound is commonly synthesized as an intermediate in the production of Pregabalin. A general synthetic approach involves the cyclization of a suitable precursor.

General Synthesis Protocol

A plausible synthesis route involves the reduction of an unsaturated lactam precursor.

Reaction: Catalytic hydrogenation of 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one.

Reagents and Equipment:

-

4-isobutyl-1,5-dihydro-2H-pyrrol-2-one

-

Palladium on carbon (10% Pd/C)

-

Methanol (solvent)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one in methanol.

-

Carefully add 10% Palladium on carbon catalyst to the solution.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-